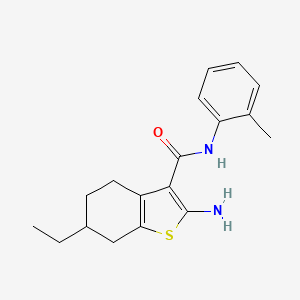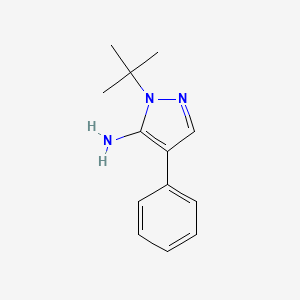
1-tert-butyl-4-phényl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine (also known as 1-TB-PP) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. 1-TB-PP has been synthesized via a variety of methods and has been used in a variety of experiments, including those related to biochemical and physiological effects.
Applications De Recherche Scientifique
Chimie médicinale
La 1-tert-butyl-4-phényl-1H-pyrazol-5-amine présente une gamme d'activités biologiques qui en font un échafaudage précieux en chimie médicinale. Elle a été identifiée comme une structure centrale dans le développement de composés aux propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides . Cette polyvalence découle de la capacité du cycle pyrazole à interagir avec diverses cibles biologiques, ce qui en fait un point d'intérêt pour la découverte et la conception de médicaments.
Agriculture
Dans le secteur agricole, les dérivés de la this compound sont étudiés pour leur potentiel herbicide. Le motif pyrazole est un élément clé dans la synthèse d'herbicides qui ciblent des enzymes spécifiques dans les espèces de mauvaises herbes, empêchant ainsi leur croissance sans affecter les cultures .
Science des matériaux
La structure robuste du composé est bénéfique en science des matériaux, en particulier dans la synthèse de nouveaux polymères et revêtements. Son groupe phényle peut être modifié pour introduire divers groupes fonctionnels, ce qui peut modifier les propriétés physiques des matériaux, telles que la stabilité thermique et la solubilité .
Science de l'environnement
En science de l'environnement, la recherche se concentre sur le rôle du composé dans le développement de capteurs et d'absorbants pour la surveillance environnementale. Sa capacité à former des complexes stables avec les métaux peut être utilisée dans des capteurs pour détecter les métaux lourds dans les sources d'eau .
Biochimie
Biochimiquement, la this compound sert de bloc de construction pour la synthèse d'inhibiteurs enzymatiques. Ces inhibiteurs peuvent réguler les voies biochimiques et constituent des outils essentiels pour comprendre les processus métaboliques au sein des cellules .
Pharmacologie
Pharmacologiquement, le composé est étudié pour son potentiel thérapeutique. Ses dérivés ont montré une activité antimicrobienne prometteuse, ce qui pourrait conduire au développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives have a wide range of physiological and pharmacological activities . They are often used as building blocks in drug discovery and modern organic synthesis .
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of biological effects . The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . The downstream effects would also depend on the specific pathway and the biological context.
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on their specific targets and the biological context .
Orientations Futures
The future directions in the research of pyrazole derivatives like “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Analyse Biochimique
Biochemical Properties
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-tert-butyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBAUKFSAFDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589552 |
Source


|
| Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664966-72-7 |
Source


|
| Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

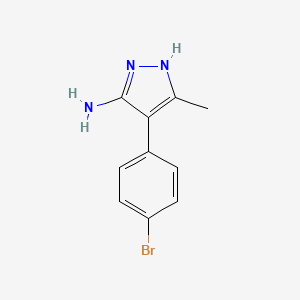
![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)

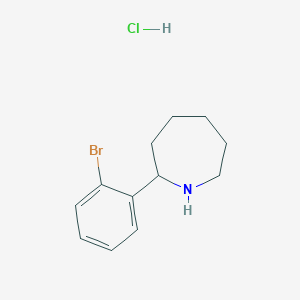
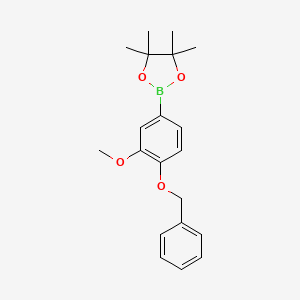

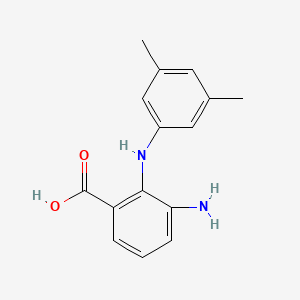
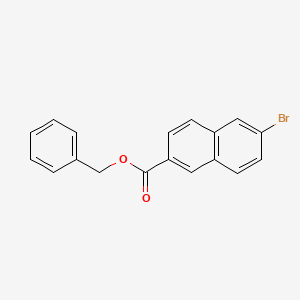
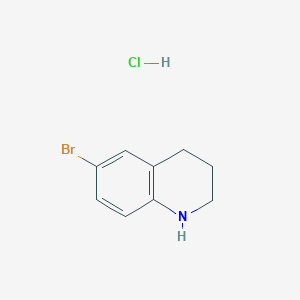

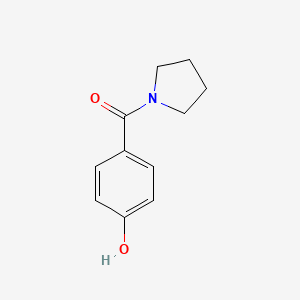
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
